molecular formula C14H15PS2 B084228 Phosphine sulfide, [(methylthio)methyl]diphenyl- CAS No. 10428-60-1

Phosphine sulfide, [(methylthio)methyl]diphenyl-

Cat. No. B084228
CAS RN: 10428-60-1
M. Wt: 278.4 g/mol
InChI Key: YBFNQJXWXFHEJV-UHFFFAOYSA-N
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Description

Phosphine sulfide, [(methylthio)methyl]diphenyl-, is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is a member of the organophosphorus family and is known for its unique properties that make it suitable for use in a range of applications. In

Mechanism Of Action

The mechanism of action of phosphine sulfide is not fully understood, but it is believed to involve the inhibition of cellular respiration. This compound is known to bind to the cytochrome c oxidase enzyme in the mitochondrial respiratory chain, which leads to the disruption of the electron transport chain and the inhibition of ATP synthesis. This, in turn, leads to the accumulation of reactive oxygen species and the induction of cell death.

Biochemical And Physiological Effects

Phosphine sulfide has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. At higher concentrations, phosphine sulfide can induce cell death through apoptosis or necrosis. In vivo studies have shown that exposure to phosphine sulfide can cause respiratory distress, liver damage, and neurological symptoms.

Advantages And Limitations For Lab Experiments

Phosphine sulfide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also relatively inexpensive and can be used in a range of applications. However, there are also some limitations to its use, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for research on phosphine sulfide, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its environmental impact. Additional studies on the mechanism of action and the biochemical and physiological effects of this compound are also needed to fully understand its potential applications and limitations.

Synthesis Methods

Phosphine sulfide can be synthesized through various methods, including the reaction of diphenylphosphine with methylthiol in the presence of a catalyst. This method involves the use of a reductive amination reaction to create the compound. Another method involves the reaction of diphenylphosphine with carbon disulfide to form diphenyldithiophosphinic acid, which is then reacted with methyl iodide to form the desired product.

Scientific Research Applications

Phosphine sulfide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have insecticidal properties and can be used as a fumigant to control pests in stored grains. In medicine, phosphine sulfide has been studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells. In material science, this compound has been used as a precursor for the synthesis of metal sulfides and as a stabilizer for the synthesis of nanoparticles.

properties

CAS RN

10428-60-1

Product Name

Phosphine sulfide, [(methylthio)methyl]diphenyl-

Molecular Formula

C14H15PS2

Molecular Weight

278.4 g/mol

IUPAC Name

methylsulfanylmethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H15PS2/c1-17-12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

YBFNQJXWXFHEJV-UHFFFAOYSA-N

SMILES

CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

synonyms

[(Methylthio)methyl]diphenylphosphine sulfide

Origin of Product

United States

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